2-[(4-chlorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one
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Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 4-chlorophenylmethylsulfanyl group and a 2-methoxyphenylmethyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-efficiency catalysts and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can target the quinazolinone core or the substituent groups, leading to different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties . The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-[(4-CHLOROPHENYL)METHYL]SULFANYL-3-[(2-HYDROXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE: This compound differs by having a hydroxyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.
2-[(4-BROMOPHENYL)METHYL]SULFANYL-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and interactions with biological targets.
Uniqueness
The uniqueness of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19ClN2O2S |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H19ClN2O2S/c1-28-21-9-5-2-6-17(21)14-26-22(27)19-7-3-4-8-20(19)25-23(26)29-15-16-10-12-18(24)13-11-16/h2-13H,14-15H2,1H3 |
InChI Key |
QTZLFYGGPACDLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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